Flavofungin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Flavofungin is a natural product found in Streptomyces griseus with data available.

科学的研究の応用

Chemical Composition and Relationship to Other Compounds

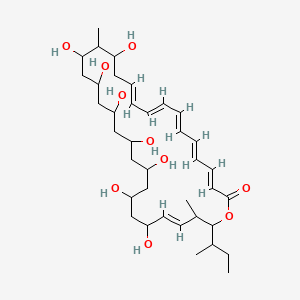

Flavofungin is identified as a mixture of two specific chemical compounds: 13,15,17,19,21,23,25,27-octahydroxy-31-isopropyl-14-methyl- and 13,15,17,19,21,23,25,27-octahydroxy-14-methyl-31-s-butyl-hentriaconta-2,4,6,8,10,28-hexaen-31-olide. Its chemical relationship to another compound, mycoticin, has been discussed, indicating its relevance in the study of similar antifungal antibiotics (Bognár et al., 1972).

Antifungal and Antibacterial Properties

Flavofungin, originally derived from Streptomyces flavofungini, exhibits significant antifungal properties. It was found alongside another antibiotic, desertomycin, indicating its potential in treating fungal infections and its relevance in the discovery of new antibiotics (Uri et al., 1958).

Applications in Cancer Research

A study on mangrove-derived Streptomyces sp. ZQ4BG found that extracts from this strain, which included flavofungin, showed activity in inhibiting the proliferation of glioma cells. This highlights the potential of flavofungin in cancer research, particularly in the development of treatments targeting glioma cells (Wang et al., 2017).

Effects on Insect Growth and Cholesterol Uptake

Flavofungin has been shown to have larvicidal activity when added to the diet of Musca domestica larvae. This indicates a potential application in controlling insect populations by limiting sterol availability, a critical aspect of insect growth and reproduction (Sweeley et al., 1970).

Antiviral Activity

Flavofungin has demonstrated clear antiviral activity against influenza A and B virus, comparable to that of remantadin. Its effectiveness in inhibiting the growth of these viruses, as well as its impact on variolavaccine virus and Rous sarcoma virus, underscores its potential in antiviral therapies (Shneĭder Ma et al., 1983).

Cellular Biochemistry Impact

Flavofungin's impact on the oxygen absorption rate of thymocyte suspensions and its influence on glucose oxidation highlight its role in cellular biochemistry. This insight is significant for understanding how flavofungin interacts with biological membranes and affects cellular metabolism (Konoshenko Gi et al., 1982).

特性

CAS番号 |

123166-68-7 |

|---|---|

製品名 |

Flavofungin |

分子式 |

C37H60O10 |

分子量 |

664.871 |

IUPAC名 |

(3E,5E,7E,9E,11E,29E)-32-butan-2-yl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one |

InChI |

InChI=1S/C37H60O10/c1-5-25(2)37-26(3)17-18-28(38)19-29(39)20-30(40)21-31(41)22-32(42)23-33(43)24-35(45)27(4)34(44)15-13-11-9-7-6-8-10-12-14-16-36(46)47-37/h6-14,16-18,25-35,37-45H,5,15,19-24H2,1-4H3/b8-6+,9-7+,12-10+,13-11+,16-14+,18-17+ |

SMILES |

CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C |

同義語 |

Faeriefungin B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)

![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)

![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)